5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine
Overview
Description
5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine is a heterocyclic compound with the molecular formula C11H15N It is characterized by a bicyclic structure consisting of a pyridine ring fused with a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctanone with ammonia or primary amines in the presence of a catalyst to form the desired bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the cyclization reaction. Additionally, advanced purification techniques like distillation or chromatography are used to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in ether or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions may require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions include N-oxides, fully saturated analogs, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the field of neuropsychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to interact with neurotransmitter receptors in the brain, modulating their activity and potentially exerting antipsychotic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: A saturated hydrocarbon with a similar cyclooctane ring but lacking the pyridine moiety.
Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring, lacking the cyclooctane structure.
Hexahydrocyclooctane: A fully saturated analog of cyclooctane, without the pyridine ring.
Uniqueness
5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine is unique due to its fused bicyclic structure, combining the properties of both cyclooctane and pyridine. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-8-11-10(6-3-1)7-5-9-12-11/h5,7,9H,1-4,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXXDEJQLTXXJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182871 | |
Record name | 5,6,7,8,9,10-Hexahydrocycloocta(b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28712-60-9 | |
Record name | 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28712-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8,9,10-Hexahydrocycloocta(b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8,9,10-Hexahydrocycloocta(b)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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